molecular formula C19H38ClNO4 B590597 Lauroyl-L-carnitine chloride

Lauroyl-L-carnitine chloride

Cat. No.: B590597
M. Wt: 380.0 g/mol
InChI Key: PDBBUDRTWRVCFN-UNTBIKODSA-N
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Description

Lauroyl-L-carnitine chloride (CAS 6919-91-1) is a long-chain acylcarnitine and surfactant derived from the natural amino acid L-carnitine. Its molecular formula is C₁₉H₃₈ClNO₄, with a molecular weight of 379.96 g/mol . This compound features a lauroyl (C12:0) fatty acid ester linked to L-carnitine, enabling its role in fatty acid metabolism and membrane permeability enhancement. It is utilized to deliver fluorescent probes into pig gut cells and serves as a biomarker for diagnosing fatty acid oxidation defects .

Properties

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of L-Carnitine with Lauroyl Chloride

The most widely documented method involves the acylation of L-carnitine using lauroyl chloride in an acetic acid medium. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-carnitine reacts with the acyl chloride to form the ester bond. The molar ratio of L-carnitine to lauroyl chloride is critical, with optimal results observed at a 1:1.2 ratio. Excess lauroyl chloride (>1.5 equivalents) leads to side reactions, such as diacylation, reducing product purity.

Reaction Conditions:

  • Solvent: Acetic acid (2–3 times the mass of L-carnitine)

  • Temperature: 50–80°C

  • Reaction Time: 5–8 hours

  • Workup: Distillation under reduced pressure (−0.09 MPa) to remove acetic acid, followed by acetone-induced crystallization.

Solvent Selection and Reaction Optimization

Acetic acid serves dual roles as a solvent and proton donor, facilitating the acylation without requiring additional catalysts. Post-reaction, acetone is introduced to precipitate the crude product, achieving a yield of 98.1% in the initial crystallization step. Ethanol or methanol is subsequently used for recrystallization, enhancing purity to >99.5%.

Table 1: Comparative Analysis of Solvent Systems

SolventRoleVolume Ratio (vs. Product)Purity Post-Crystallization
Acetic AcidReaction Medium1.6–3.098.1%
AcetonePrimary Crystallization2.0–5.095–98%
EthanolRecrystallization0.4–3.099.5–99.7%

Process Parameters and Yield Optimization

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50892.599.2
70898.499.7
75598.199.5

Recrystallization Techniques

Recrystallization in ethanol or methanol removes residual acetic acid and unreacted starting materials. For instance, dissolving the crude product in ethanol (3:1 mass ratio) at 65°C, followed by cooling to 0–10°C, yields a 95.3% recovery of pure this compound. Activated carbon may be added during this step to decolorize the solution.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

The patent literature specifies HPLC conditions for quality control:

  • Column: APS-2 Hypersil (4.6 mm × 250 mm, 5 μm)

  • Mobile Phase: Buffered aqueous solution (pH 4.7)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 205 nm

These parameters resolve this compound from impurities, confirming a purity of 99.5–99.7%.

Industrial Scalability and Environmental Considerations

Solvent Recycling

The patent emphasizes acetone and acetic acid recycling, reducing waste generation by 40–60%. Distillation units recover >90% of acetic acid, which is reused in subsequent batches.

Cost Efficiency

Eliminating catalysts and minimizing solvent consumption lower production costs. The total raw material cost for a 1 kg batch is estimated at $320–$350, competitive with similar acylated amino acids.

Chemical Reactions Analysis

Types of Reactions: Lauroyl-L-carnitine (chloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cosmetic Formulations

Moisturizing Properties
Lauroyl-L-carnitine chloride is utilized in skincare products for its ability to enhance skin hydration and elasticity. Its surfactant properties allow it to act as an emulsifier, stabilizing formulations and improving the texture of creams and lotions .

Case Study: Skin Hydration
A study examining the effects of various moisturizing agents found that formulations containing this compound significantly improved skin moisture levels compared to control groups, demonstrating its efficacy as a skin conditioning agent .

Pharmaceutical Applications

Bioavailability Enhancement
In pharmaceuticals, this compound is explored for enhancing the bioavailability of certain drugs. Its ability to facilitate cellular uptake makes it a candidate for drug delivery systems, particularly for hydrophobic compounds .

Case Study: Drug Formulation
Research on drug formulations incorporating this compound showed increased absorption rates in animal models, suggesting potential benefits in treating conditions requiring rapid drug action .

Nutrition Supplements

Fat Metabolism and Energy Production
This compound is often included in dietary supplements aimed at promoting fat metabolism and energy production. It is particularly popular among athletes looking to enhance performance through improved energy utilization .

Case Study: Athletic Performance
A clinical trial involving athletes demonstrated that supplementation with this compound led to improved endurance and reduced fatigue during prolonged exercise sessions, highlighting its role in sports nutrition .

Cell Culture Media

Support for Cell Growth
In research laboratories, this compound is added to cell culture media to support the growth of various cell types. Its properties help maintain cellular health and viability, contributing to advancements in biomedical research .

Case Study: Cell Viability Assays
Experiments using this compound in cell cultures revealed enhanced cell viability and proliferation rates compared to traditional media, indicating its potential as a valuable additive in cell culture protocols .

Food Industry

Flavor Enhancement and Stability
this compound is employed as a food additive, enhancing flavor profiles and stability in products. Its natural origin appeals to manufacturers seeking alternatives to synthetic additives .

Case Study: Food Products
A study assessing the impact of this compound on food stability found that products containing this compound exhibited longer shelf lives and maintained flavor integrity over time, making it an attractive option for food manufacturers .

Summary Table of Applications

Application AreaKey BenefitsNotable Findings
Cosmetic FormulationsImproves skin hydration and elasticityEnhanced moisture levels in clinical studies
PharmaceuticalIncreases bioavailability of drugsHigher absorption rates in animal studies
Nutrition SupplementsAids fat metabolism and energy productionImproved endurance in athletic trials
Cell Culture MediaSupports growth of various cell typesIncreased cell viability observed
Food IndustryEnhances flavor and stabilityLonger shelf life and maintained flavor integrity

Mechanism of Action

The mechanism of action of lauroyl-L-carnitine (chloride) involves its role as an acylcarnitine . It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis in cells. The compound also interacts with cell membranes, enhancing their permeability and facilitating the delivery of other compounds .

Comparison with Similar Compounds

Structural and Chemical Properties

Acylcarnitines vary in acyl chain length and solubility, influencing their biological functions. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Acyl Chain Length Solubility (25°C) Key Applications
Lauroyl-L-carnitine chloride C₁₉H₃₈ClNO₄ 379.96 C12:0 40 mg/mL in DMSO Absorption enhancer, diagnostic biomarker
Stearoyl-L-carnitine chloride C₂₅H₅₀ClNO₄ 484.12 C18:0 Limited data Inhibits GlyT2 in cerebellar studies
Myristoyl-L-carnitine chloride C₂₁H₄₂ClNO₄ 408.02 C14:0 10 mg/mL in DMSO Marker for diabetes/autoimmune hepatitis
Hexanoyl-L-carnitine chloride C₁₃H₂₆ClNO₄ 295.80 C6:0 Highly soluble in water Research on short-chain fatty acid metabolism

Key Observations :

  • Chain Length vs. Function: Longer chains (C18:0, C14:0): Higher hydrophobicity limits solubility but enhances tissue-specific accumulation (e.g., stearoyl in the cerebellum) . Shorter chains (C6:0): Greater water solubility facilitates rapid metabolic processing . C12:0 (lauroyl): Balances solubility and membrane permeability, making it ideal for drug delivery and diagnostic applications .
  • Stereochemistry : DL-Lauroylcarnitine chloride (racemic mixture) may exhibit reduced biological activity compared to the L-isomer due to stereospecific enzyme interactions .

Metabolic and Diagnostic Roles

  • Lauroyl-L-carnitine : Accumulates in fatty acid β-oxidation defects (e.g., carnitine palmitoyltransferase II deficiency). Elevated levels in blood or urine correlate with metabolic disorders .
  • Stearoyl-L-carnitine : Linked to neurodegenerative conditions; inhibits glycine transporter GlyT2 in synaptic regulation .
  • Myristoyl-L-carnitine : Elevated in diabetes and autoimmune hepatitis, suggesting its role as a disease-specific biomarker .

Research Findings and Clinical Relevance

Mechanistic Insights

  • Membrane Permeability : this compound disrupts lipid bilayers transiently, facilitating probe delivery without cytotoxicity .
  • Reactive Oxygen Species (ROS) : Modulates ROS production in vitro, implicating it in oxidative stress pathways .

Comparative Efficacy in Disease Models

  • Fatty Acid Oxidation Disorders: Lauroyl-L-carnitine levels are more sensitive than myristoyl or stearoyl derivatives in diagnosing long-chain defects .
  • Neurological Applications : Stearoyl-L-carnitine shows promise in synaptic regulation, while lauroyl derivatives are less studied in this context .

Biological Activity

Lauroyl-L-carnitine chloride, a derivative of L-carnitine, is an acylcarnitine compound with a variety of biological activities. This article explores its properties, mechanisms of action, and implications for health and disease, drawing on diverse research studies.

  • Molecular Formula : C19_{19}H38_{38}ClNO4_{4}
  • Molecular Weight : 379.96 g/mol
  • CAS Number : 6919-91-1

This compound is characterized by its long aliphatic chain, which influences its solubility and interaction with biological membranes.

  • Absorption Enhancer : this compound has been identified as an absorption enhancer, facilitating the transport of various compounds across cellular membranes. This property is particularly relevant in pharmaceutical applications where enhancing bioavailability is crucial .
  • Fatty Acid Transport : As a member of the acylcarnitine family, lauroyl-L-carnitine plays a critical role in the transport of fatty acids into mitochondria for β-oxidation, a vital process for energy production . By aiding in the translocation of fatty acids, it supports metabolic functions and energy homeostasis.
  • Inhibition of Glycine Transport : Research has shown that lauroyl-L-carnitine exhibits minimal inhibitory activity on glycine transporters (GlyT1 and GlyT2), with an IC50_{50} greater than 10 μM. This suggests that while it may not be a potent inhibitor compared to other acylcarnitines, it contributes to the modulation of neurotransmitter transport .

Case Studies and Research Findings

  • Metabolic Disorders : In studies involving patients with metabolic disorders such as malonic acidemia, lauroyl-L-carnitine was monitored as part of acylcarnitine profiles to assess fatty acid metabolism dysfunctions. Its levels can indicate carnitine deficiency or metabolic blockages .
  • Antimicrobial Activity : Lauroyl-L-carnitine has been investigated for its antimicrobial properties. It demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial therapies .

Summary of Key Findings

Study FocusKey Findings
Absorption EnhancementFacilitates drug absorption across membranes .
Fatty Acid MetabolismAids in mitochondrial fatty acid transport, enhancing energy production .
Glycine Transport InhibitionMinimal inhibitory effect on GlyT1 and GlyT2 transporters .
Antimicrobial PropertiesExhibits activity against specific bacterial strains .

Clinical Implications

The biological activity of this compound suggests several clinical applications:

  • Pharmaceutical Formulations : Its ability to enhance absorption makes it a valuable component in drug formulations aimed at improving bioavailability.
  • Metabolic Health : Supplementation with lauroyl-L-carnitine may support individuals with metabolic disorders by improving fatty acid utilization and energy production.
  • Infection Control : Given its antimicrobial properties, further research could explore its use in treating infections or as an adjunct therapy in antibiotic regimens.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Lauroyl-L-carnitine chloride with high purity?

To synthesize this compound, esterification of L-carnitine with lauroyl chloride under controlled anhydrous conditions is standard. Characterization requires:

  • Purity assessment : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
  • Structural confirmation : Nuclear magnetic resonance (NMR) for acyl chain integration and Fourier-transform infrared spectroscopy (FTIR) to verify ester bond formation.
  • Solubility optimization : Dissolve in heated (37°C) aqueous buffers with ultrasonic agitation to overcome limited solubility .

Q. How should researchers design experiments to study this compound’s role in fatty acid oxidation defects?

  • Model systems : Use primary hepatocytes or fibroblasts from patients with mitochondrial β-oxidation disorders.
  • Biomarker quantification : Measure Lauroyl-L-carnitine levels via tandem mass spectrometry (LC-MS/MS) in plasma or urine, as elevated concentrations correlate with impaired long-chain fatty acid metabolism .
  • Controls : Include healthy donor samples and carnitine palmitoyltransferase (CPT) enzyme activity assays to validate defects.

Advanced Research Questions

Q. What methodological challenges arise when interpreting contradictory data on this compound’s pro-oxidant effects?

Discrepancies in reactive oxygen species (ROS) studies may stem from:

  • Dosage variability : Threshold-dependent effects (e.g., low doses as antioxidants vs. high doses inducing oxidative stress).
  • Cell-type specificity : Mitochondrial membrane composition differences in hepatocytes vs. neuronal cells .
  • Experimental validation : Use ROS scavengers (e.g., N-acetylcysteine) and parallel assays (e.g., glutathione depletion) to confirm mechanisms.

Q. How can researchers optimize this compound as an absorption enhancer in drug delivery studies?

  • In vitro models : Use Caco-2 cell monolayers to assess paracellular permeability enhancements via transepithelial electrical resistance (TEER) measurements .
  • Formulation variables : Test pH-dependent solubility (e.g., 6.5–7.4) and co-administration with bile salts for synergistic effects .
  • Safety profiling : Measure cytotoxicity via lactate dehydrogenase (LDH) leakage assays and validate mucosal integrity post-treatment.

Q. What analytical strategies resolve ambiguities in distinguishing this compound from its isotopic analogs (e.g., deuterated derivatives)?

  • Mass spectrometry : Employ high-resolution MS (HRMS) to differentiate m/z shifts (e.g., +3 Da for Lauroyl-L-carnitine-d3 chloride) .
  • Chromatographic separation : Optimize reverse-phase HPLC gradients to resolve co-eluting peaks.
  • Reference standards : Use commercially available deuterated derivatives (e.g., Lauroyl-L-carnitine-d3 chloride, CAS 2687960-76-3) for calibration .

Methodological Guidelines

Q. How should statistical analyses be structured for preclinical studies involving this compound?

  • NIH compliance : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and power analysis to determine sample sizes .
  • Data reporting : Use mean ± SEM with p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Provide raw datasets in supplementary materials .

Q. What protocols ensure reproducibility in this compound-based assays?

  • Detailed documentation : Specify batch numbers, purity grades (e.g., ≥99% by TLC ), and storage conditions (−20°C in desiccated environments).
  • Replication : Include triplicate technical replicates and independent biological repeats.
  • Negative controls : Test carnitine-free buffers and solvent-only treatments to exclude artifacts.

Q. Tables

Parameter Recommended Method Reference
Purity assessmentHPLC (≥95% threshold)
Solubility optimization37°C heating + ultrasonic agitation
Isotopic analog resolutionHRMS (m/z +3 for d3 derivative)

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